molecular formula C20H24N2O3S B2781863 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide CAS No. 946258-93-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

Cat. No.: B2781863
CAS No.: 946258-93-1
M. Wt: 372.48
InChI Key: ZZSUGUBXXMAXMC-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide (CAS 946258-93-1) is a high-value chemical compound for research and development, particularly in the fields of medicinal chemistry and drug discovery. This synthetic sulfonamide derivative, with a molecular formula of C20H24N2O3S and a molecular weight of 372.48 g/mol, is built on a tetrahydroquinoline scaffold, a structure known for its diverse biological activities . Compounds featuring the N-sulfonyl-tetrahydroisoquinoline motif have demonstrated significant potential in pharmaceutical research. Recent studies highlight that such derivatives can act as potent agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a critical transcriptional regulator in the differentiation of Th17 cells, making it a promising target for cancer immunotherapy. Agonists of this receptor can enhance the immune system's ability to combat tumors, positioning this class of compounds for investigation in oncology and immunology . Furthermore, structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have exhibited notable antimicrobial properties, showing efficacy against various fungal species . The sulfonamide group itself is a privileged pharmacophore in drug design, contributing to the antibacterial and anti-carbonic anhydrase activities of many therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-10-11-19-17(13-18)9-6-12-22(19)20(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,21H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSUGUBXXMAXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C24H28N2O5SC_{24}H_{28}N_{2}O_{5}S, with a molecular weight of 460.56 g/mol. Its structure incorporates a tetrahydroquinoline core, which is known for various biological activities.

PropertyValue
Molecular FormulaC24H28N2O5S
Molecular Weight460.56 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process generally includes:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate amines and ketones.
  • Benzoylation : The introduction of the benzoyl group is performed via acylation reactions.
  • Sulfonamide Formation : The final step involves the reaction with sulfonamide derivatives to yield the target compound.

Antifungal Activity

Recent studies have indicated that compounds related to tetrahydroquinolines exhibit significant antifungal properties. For instance, a related benzoyl-tetrahydroquinoline compound demonstrated superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with EC50 values significantly lower than conventional fungicides like flutolanil .

Antimicrobial Properties

Tetrahydroquinoline derivatives have been explored for their antimicrobial activities. Research shows that modifications on the benzoyl moiety can enhance their effectiveness against various bacterial strains.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in fungal cell wall synthesis or bacterial cell division pathways.

Study 1: Antifungal Efficacy

In a controlled study assessing the antifungal efficacy of tetrahydroquinoline derivatives, this compound was found to inhibit fungal growth at low concentrations. The compound's EC50 values were comparable to leading antifungal agents.

Study 2: Structure-Activity Relationship (SAR)

A series of SAR studies demonstrated that alterations in the sulfonamide group significantly affected the biological activity of related compounds. These findings suggest that optimizing substituents on the benzoyl and sulfonamide moieties could lead to enhanced therapeutic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the literature, focusing on structural modifications and inferred physicochemical or biological properties.

Core Structure and Substituent Analysis

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Position 1 Substituent Position 6 Substituent Key Inferred Properties Reference
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide Tetrahydroquinoline Benzoyl 2-methylpropane-1-sulfonamide High lipophilicity; potential CNS activity due to benzoyl
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline Trifluoroacetyl Sulfonamide Enhanced metabolic stability (fluorine substituents); possible protease inhibition
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide Tetrahydroquinolinone Butyl, Oxo 2-methylpropane-1-sulfonamide Reduced aromaticity (oxo group); lower solubility vs. benzoyl analog
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Tetrahydroquinolinone Dimethylaminoethyl Thiophene-2-carboximidamide Polar interactions (carboximidamide); potential kinase inhibition

Key Observations

In contrast, the butyl and oxo groups in reduce aromaticity, likely diminishing such interactions but improving conformational flexibility. The trifluoroacetyl group in adds electronegativity and metabolic stability due to fluorine’s inductive effects, a feature absent in the target compound.

Biological Implications: Compounds with sulfonamide groups (target, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to their ability to mimic transition states . The dimethylaminoethyl substituent in introduces basicity, which could improve cellular uptake or target lysosomal enzymes.

Q & A

Q. Optimization Considerations :

  • Solvent Choice : Anhydrous conditions (e.g., DCM) prevent hydrolysis of sulfonyl chloride intermediates.
  • Catalysts : Triethylamine improves sulfonamide coupling efficiency by scavenging acids.
  • Temperature : Reflux (~110°C) accelerates benzoylation but requires inert atmosphere (N₂/Ar) to avoid oxidation .

What methods are recommended for determining the crystal structure and validating purity?

Q. Basic Research Focus

  • X-Ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns between the sulfonamide group and tetrahydroquinoline core are critical for confirming stereochemistry .
  • Purity Validation :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
    • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., benzoyl aromatic protons at δ 7.4–8.1 ppm) .

How can in vitro assays be designed to evaluate its enzyme inhibition potential?

Q. Basic Research Focus

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring compound interaction in real-time .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

How should structure-activity relationship (SAR) studies be structured to optimize bioactivity?

Q. Advanced Research Focus

  • Variable Substituents : Compare analogues with modified benzoyl (e.g., 4-fluoro, 3-chloro) or sulfonamide (e.g., isopropyl vs. methyl) groups.
  • Biological Testing :
    • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent hydrophobicity with cytotoxicity.
    • Antimicrobial Screening : MIC assays against Gram-positive/negative bacteria to assess sulfonamide efficacy .
  • Data Analysis : Use QSAR models to predict activity cliffs and prioritize synthetic targets .

How can contradictions in reported bioactivity data be resolved?

Q. Advanced Research Focus

  • Orthogonal Assays : Validate enzyme inhibition claims using both fluorescence-based and radiometric assays.
  • Structural Validation : Confirm compound identity via X-ray crystallography if bioactivity discrepancies arise (e.g., incorrect stereochemistry due to racemization) .
  • Batch Analysis : Compare purity and stability (e.g., via accelerated degradation studies at 40°C/75% RH) to rule out batch-specific artifacts .

What computational strategies are effective for predicting target interactions?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., PP2C phosphatases). Focus on hydrogen bonds between the sulfonamide and catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key hydrophobic interactions (e.g., benzoyl group with enzyme pockets) .

What challenges arise in purifying this compound, and how are they addressed?

Q. Advanced Research Focus

  • Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc gradient) separates unreacted sulfonyl chloride or benzoyl derivatives.
  • Chiral Purity : Use chiralpak AD-H columns with supercritical CO₂ (SFC) to resolve enantiomers if asymmetric centers form during synthesis .

How is stability under physiological conditions assessed for formulation studies?

Q. Advanced Research Focus

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by HPLC to quantify degradation products (e.g., hydrolyzed sulfonamide).
  • Light Sensitivity : Conduct ICH-compliant photostability tests (1.2 million lux-hours) to identify protective packaging needs .

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